5-Bromo-N-ethylnicotinamide

描述

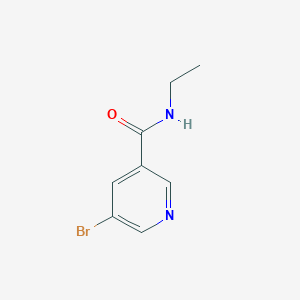

5-Bromo-N-ethylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol . It is a derivative of nicotinamide, where a bromine atom is substituted at the 5-position of the pyridine ring and an ethyl group is attached to the nitrogen atom of the carboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethylnicotinamide typically involves the bromination of nicotinamide followed by N-alkylation. One common method is as follows:

Bromination: Nicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

5-Bromo-N-ethylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted nicotinamides, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions but may include oxidized or reduced forms of the original compound.

科学研究应用

Medicinal Chemistry

Anticancer Research

5-Bromo-N-ethylnicotinamide has been investigated for its potential as an anticancer agent. Its structural similarity to nicotinamide allows it to interact with metabolic pathways involved in cancer progression. For instance, compounds that modify nicotinamide metabolism, such as inhibitors of Nicotinamide N-methyltransferase (NNMT), are relevant in cancer therapy due to NNMT's role in cancer cell proliferation and metabolism .

Table 1: Summary of Anticancer Studies Involving this compound

Imaging Applications

Positron Emission Tomography (PET)

Recent studies have explored the use of this compound derivatives in PET imaging for detecting malignant melanoma. The compound serves as a precursor for radiolabeled agents that exhibit high specificity and sensitivity for tumor visualization. For example, derivatives such as [^18F]DMPY2 have shown significant tumor uptake compared to conventional imaging agents .

Table 2: Imaging Performance of Radiolabeled Derivatives

| Radiotracer | Tumor Uptake (% ID/g) | Background Clearance Time |

|---|---|---|

| [^18F]DMPY2 | 24.8 | Rapid |

| [^18F]FDG | Lower than DMPY2 | Slower |

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways, especially those related to NNMT. The compound's structure allows it to mimic substrates involved in methylation reactions, providing a basis for the design of selective inhibitors that could modulate metabolic processes linked to obesity and diabetes .

Case Study: NNMT Inhibition

A study reported the synthesis of alkynyl bisubstrate inhibitors based on nicotinamide structures, which included this compound derivatives. These inhibitors demonstrated subnanomolar affinity and selectivity towards NNMT, highlighting their potential therapeutic applications in metabolic diseases .

Pharmacological Insights

Safety and Efficacy

While the compound shows promise in various applications, it is crucial to assess its safety profile through rigorous pharmacological studies. Current research indicates that derivatives of nicotinamide can exhibit varying degrees of toxicity depending on their structural modifications. Thus, ongoing studies aim to establish safe dosage ranges and therapeutic indices for this compound derivatives.

作用机制

The mechanism of action of 5-Bromo-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by:

Inhibiting Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Modulating Receptors: The compound may interact with specific receptors on cell surfaces, affecting signal transduction pathways.

相似化合物的比较

Similar Compounds

Nicotinamide: A precursor to 5-Bromo-N-ethylnicotinamide, it is a form of vitamin B3 with various biological activities.

5-Bromonicotinamide: Similar to this compound but lacks the ethyl group on the nitrogen atom.

N-Ethylnicotinamide: Similar but without the bromine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

生物活性

5-Bromo-N-ethylnicotinamide (5-Br-N-Et-Nic) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 5-position and an ethyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 229.1 g/mol. The structure allows for various biochemical interactions that contribute to its biological activity.

Target Enzymes

The primary target for this compound is the GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in cellular processes such as DNA repair, gene regulation, and apoptosis through ADP-ribosylation pathways.

Mode of Action

The compound is believed to interact with its target enzyme, potentially altering its function or activity. Although the exact biochemical pathways affected by 5-Br-N-Et-Nic are not fully elucidated, it may influence critical cellular processes that are regulated by ADP-ribosylation.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its role as a protein kinase inhibitor has been particularly highlighted, suggesting its potential in modulating cell cycle control and other critical cellular processes .

Antimicrobial Properties

In vitro studies have demonstrated that 5-Br-N-Et-Nic possesses antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit protein kinases positions it as a promising candidate in cancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Data Tables

The following table summarizes the biological activities and interactions of this compound compared to related compounds:

| Compound | Bromination Position | Ethyl Substituent | Biological Activity |

|---|---|---|---|

| This compound | 5 | Yes | Protein kinase inhibitor |

| 5-Bromonicotinamide | 5 | No | Moderate activity |

| 6-Bromo-N-ethylnicotinamide | 6 | Yes | Similar activity |

| N-Ethylpyridine-3-carboxamide | None | Yes | Lower activity |

This table illustrates how the specific combination of bromination and ethyl substitution enhances the binding properties and biological activities of 5-Br-N-Et-Nic compared to its analogs.

Study on Anticancer Activity

A recent study focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The study highlighted its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of 5-Br-N-Et-Nic against common bacterial pathogens. The compound exhibited strong inhibitory effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

属性

IUPAC Name |

5-bromo-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNZQARQDQMTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622012 | |

| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-48-9 | |

| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。